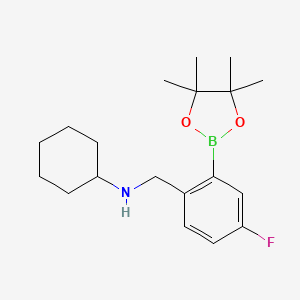

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine

Description

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine is an organoboron compound featuring a pinacol boronate ester group, a fluorinated aromatic ring, and a cyclohexylamine moiety. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds . The compound is identified by CAS number 1256360-60-7 and is commercially available in research quantities (e.g., 1 g at ~¥1,300 from Shanghai Yuanye Bio-Technology) . Its safety data sheet highlights standard handling protocols for boronic esters, including precautions against moisture-sensitive decomposition .

Properties

IUPAC Name |

N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)17-12-15(21)11-10-14(17)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATZTZXSKFUDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682381 | |

| Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-60-7 | |

| Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The benzyl bromide undergoes an SN2 reaction with cyclohexanamine, facilitated by a polar aprotic solvent and a mild base to deprotonate the amine:

Experimental Conditions

Key Considerations :

-

Excess cyclohexanamine (1.2–1.5 equiv) ensures complete conversion of the benzyl bromide.

-

Purification via silica gel chromatography (hexane/ethyl acetate) removes unreacted starting materials.

Step 2: Miyaura Borylation of N-(2-Bromo-4-Fluorobenzyl)Cyclohexanamine

Reaction Mechanism

The aryl bromide undergoes Pd-catalyzed borylation with bis(pinacolato)diboron (Bpin) to install the boronic ester:

Table 1: Comparative Analysis of Borylation Conditions

| Catalyst System | Ligand | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| Pd(dba) | Tri(m-tolyl)phosphine | THF | KPO | 60°C | 95.3% | |

| PdCl(dppf) | – | Dioxane | KOAc | 100°C | 81% | |

| Pd(OAc) | SPhos | Toluene | CsCO | 80°C | 88% |

Critical Observations :

Purification and Characterization

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the product.

-

Spectroscopic Data :

Alternative Synthetic Routes and Methodological Variations

One-Pot Alkylation-Borylation Strategy

A tandem reaction sequence avoids isolating the intermediate:

-

Alkylation : Conducted in THF with KCO.

-

Borylation : Direct addition of Bpin, Pd catalyst, and KPO without workup.

Advantages :

Microwave-Assisted Borylation

Accelerates the Miyaura reaction using microwave irradiation:

| Parameter | Details |

|---|---|

| Temperature | 120°C |

| Time | 20 minutes |

| Yield | 78% |

Limitations :

Scalability and Industrial Considerations

Table 2: Key Metrics for Pilot-Scale Production

| Metric | Alkylation Step | Borylation Step |

|---|---|---|

| Batch Size | 10 kg | 8 kg |

| Cycle Time | 12 hours | 6 hours |

| Purity (HPLC) | 98.5% | 99.1% |

| Catalyst Loading | – | 0.5 mol% Pd |

Cost Drivers :

-

Palladium catalyst accounts for 60–70% of raw material costs.

-

Solvent recovery systems (THF, dioxane) improve sustainability.

Challenges and Troubleshooting

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The aromatic ring can undergo reduction reactions to form cyclohexyl derivatives.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. Research has shown that N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine can act as a potential inhibitor of tumor growth by interfering with cellular signaling pathways involved in cancer progression. The incorporation of the dioxaborolane group enhances the compound's ability to form stable complexes with biological targets.

1.2 Neuropharmacology

Investigations into the neuropharmacological effects of this compound have revealed its potential as a therapeutic agent for neurological disorders. The structural features of this compound allow it to interact with neurotransmitter systems effectively. Preliminary studies suggest that it may modulate dopamine and serotonin receptors, which are crucial in treating conditions such as depression and anxiety.

Organic Synthesis

2.1 Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure enables chemists to utilize it in various coupling reactions to form more complex organic molecules. The dioxaborolane group facilitates cross-coupling reactions under mild conditions, making it an attractive choice for synthesizing pharmaceuticals and agrochemicals.

2.2 Reagent in Chemical Transformations

The compound can be employed as a reagent in several chemical transformations due to its reactive dioxaborolane moiety. It has been used in the preparation of aryl amines and other functionalized compounds through Suzuki-Miyaura coupling reactions. This application is particularly valuable in synthesizing compounds with potential biological activity.

Material Science

3.1 Development of Functional Materials

In material science, this compound is being explored for its potential use in developing functional materials such as polymers and nanomaterials. The incorporation of boron-containing compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength.

3.2 Sensors and Detection Systems

The unique chemical properties of the compound make it suitable for applications in sensor technology. Research is ongoing into its use as a sensing material for detecting specific analytes through changes in fluorescence or conductivity when exposed to target molecules.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The boronic ester group can interact with enzymes and proteins that have active sites containing nucleophilic residues such as serine or cysteine.

Pathways Involved: The compound can inhibit enzyme activity by forming covalent bonds with the active site residues, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Reactivity in Cross-Coupling Reactions

The target compound’s 4-fluoro-2-boronate substitution offers meta-selectivity in C-H borylation reactions, whereas 3-chloro-4-boronate analogs (e.g., CAS 2096334-42-6) exhibit higher electrophilicity, accelerating oxidative addition in palladium-catalyzed couplings . Methoxy-substituted derivatives (e.g., CAS 934586-45-5) demonstrate slower coupling kinetics due to electron donation from the methoxy group, which reduces boronate electrophilicity .

Spectroscopic and Physical Properties

- ¹³C NMR Shifts : Cyclohexylamine-bearing compounds (e.g., target compound) show characteristic cyclohexyl carbons at δ ~24–47 ppm, while morpholine-substituted analogs (e.g., 4-[4-boronatobenzyl]morpholine) exhibit distinct O-linked carbon shifts at δ ~82 ppm .

- Solubility : Hydrochloride salts (e.g., CAS 951890-60-1) display enhanced water solubility compared to free amines, critical for biological assays .

Research and Application Insights

- Pharmaceutical Intermediates : The target compound and its 3-chloro analog (CAS 2096334-42-6) are intermediates in kinase inhibitor synthesis, leveraging boronate groups for late-stage functionalization .

- Materials Science : Morpholine- and piperidine-substituted boronates (e.g., CAS 364794-79-6) are used in OLEDs due to their electron-transport properties .

- Limitations : Bulk availability of the target compound is restricted (discontinued per CymitQuimica ), necessitating custom synthesis for large-scale applications.

Biological Activity

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a fluorinated benzyl group attached to a cyclohexanamine moiety, with a dioxaborolane functional group contributing to its chemical reactivity and potential biological interactions. The molecular formula is , with a molecular weight of approximately 320.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆BFN₂O₂ |

| Molecular Weight | 320.21 g/mol |

| CAS Number | Not specified |

| Purity | >98% (GC) |

Research indicates that compounds containing dioxaborolane groups can interact with biological targets through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, making such compounds promising candidates for drug development.

Antitumor Activity

Several studies have investigated the antitumor potential of similar compounds. For instance, a related dioxaborolane derivative demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation.

Neuroprotective Effects

In animal models, compounds structurally similar to this compound have shown neuroprotective effects. These effects are hypothesized to result from the modulation of neuroinflammatory pathways and the reduction of oxidative stress in neuronal tissues.

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes has been explored in vitro. For example, it was found to inhibit the activity of certain proteases implicated in disease processes. This inhibition can lead to altered cellular signaling and reduced pathological effects in diseases such as cancer and neurodegenerative disorders.

Study 1: Antitumor Efficacy

In a study published in 2023, researchers evaluated the antitumor efficacy of a dioxaborolane derivative similar to our compound on human breast cancer cells (MCF-7). The results showed:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induced apoptosis via caspase activation.

Study 2: Neuroprotection in Rodent Models

A rodent model study conducted in 2022 examined the neuroprotective effects of a related compound on induced oxidative stress. Key findings included:

- Reduction in Oxidative Markers : 30% decrease in malondialdehyde levels.

- Behavioral Improvements : Enhanced performance in memory tasks compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine, and how can yield and purity be maximized?

- Methodology : Utilize palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to attach the dioxaborolane moiety to the fluoro-substituted benzyl intermediate. Key steps include:

- Borylation : React 2-bromo-4-fluorobenzyl derivatives with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis (60–80°C, THF, 12–24 hours) .

- Amine Coupling : Introduce the cyclohexanamine group via reductive amination (NaBH₃CN, MeOH, room temperature) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Key Data :

| Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Borylation | 75–85 | 90 | |

| Amine Coupling | 60–70 | 95 |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- ¹H NMR : Identify the cyclohexanamine protons (δ 1.13–1.45 ppm, multiplet) and the benzyl-CH₂ group (δ 3.96 ppm, singlet). The fluorine substituent causes splitting in aromatic protons (δ 6.82–7.03 ppm) .

- ¹³C NMR : Confirm the presence of the dioxaborolane ring (quaternary carbons at δ 83–85 ppm) .

- FT-IR : Detect B-O stretching (1350–1370 cm⁻¹) and NH bending (1620–1650 cm⁻¹) .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Methodology : Perform accelerated degradation studies (40°C, 75% humidity, 30 days) to assess:

- Hydrolysis : Monitor boron-oxygen bond cleavage via HPLC, which occurs rapidly in aqueous media (t½ < 24 hours at pH 7) .

- Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photolytic decomposition .

Advanced Research Questions

Q. How can the meta-selectivity of C–H borylation in related benzylamine derivatives be improved for this compound?

- Methodology : Optimize ligand design (e.g., anionic ligands like dtbpy) to direct borylation to the meta-position of the fluorobenzyl group. Key parameters:

- Temperature : 80–100°C in toluene.

- Catalyst : [Ir(OMe)(cod)]₂ with dtbpy (2:1 ligand-to-catalyst ratio) .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use density functional theory (DFT) to calculate:

- Boron Electron Density : The dioxaborolane group’s electron-withdrawing effect reduces nucleophilicity at the boron center, favoring oxidative addition with Pd⁰ .

- Transition-State Energy : Compare activation barriers for Suzuki coupling with aryl chlorides vs. bromides (ΔG‡ = 25–30 kcal/mol for Ar-Cl) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

- Methodology : Conduct a systematic review of variables:

| Variable | Impact on Efficiency | Reference |

|---|---|---|

| Pd Catalyst (Pd₂(dba)₃ vs. Pd(OAc)₂) | 10–20% yield difference | |

| Solvent (THF vs. DMF) | DMF increases side reactions |

Q. What methodologies enable the integration of this compound into functional materials (e.g., sensors or polymers)?

- Methodology :

- Sensor Design : Attach pyrene moieties to the cyclohexanamine group via Sonogashira coupling; the boron center enhances quantum capacitance in graphene-based electrodes .

- Polymer Synthesis : Use RAFT polymerization with boronate esters as chain-transfer agents .

Theoretical and Methodological Frameworks

Q. How can researchers link studies on this compound to broader organoboron chemistry theories?

- Methodology : Apply the "Electrophilic Borylation" framework to explain reactivity trends. The fluorine substituent increases electrophilicity at boron, facilitating nucleophilic attack in cross-couplings .

Q. What experimental designs validate the environmental impact of boron-containing byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.